4-Chloro-2-phenoxybenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39572-08-2 |
|---|---|
Molecular Formula |
C13H8ClNOS |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-chloro-2-phenoxy-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNOS/c14-10-7-4-8-11-12(10)15-13(17-11)16-9-5-2-1-3-6-9/h1-8H |
InChI Key |
NKVPWNHIBCRAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(S2)C=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Benzothiazole (B30560) Core
The formation of the benzothiazole ring is a cornerstone of the synthesis of 4-Chloro-2-phenoxybenzothiazole. This is typically achieved through multi-step pathways that begin with appropriately substituted precursors and culminate in a cyclization reaction to form the fused thiazole (B1198619) ring.
A common and logical synthetic route to this compound commences with a chlorinated aniline (B41778) derivative to ensure the presence of the chloro group at the desired 4-position in the final product. A key precursor in this approach is 2-amino-4-chlorobenzothiazole (B128024).
Another versatile precursor is 2-aminothiophenol (B119425). The condensation of 2-aminothiophenol with various reagents such as aldehydes, ketones, nitriles, esters, acids, or acyl halides is a widely employed strategy for the synthesis of 2-substituted benzothiazoles. mdpi.com For the specific synthesis of this compound, this would necessitate starting with 2-amino-3-chlorothiophenol.
The general synthetic utility of starting with substituted anilines is well-documented. For instance, 4-fluoro-3-chloroaniline can be reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to yield fluorinated and chlorinated benzothiazole derivatives. researchgate.net A similar principle applies to the synthesis of 4-chloroaniline (B138754) from p-chloronitrobenzene via catalytic hydrogenation, providing a readily available starting material for the construction of the benzothiazole core. nih.gov
A representative multi-step synthesis could, therefore, begin with 3-chloroaniline. This starting material can be converted to 2-amino-4-chlorobenzothiazole, which then serves as a platform for introducing the 2-phenoxy group.
The critical step in forming the benzothiazole core is the cyclization reaction that creates the thiazole ring fused to the benzene (B151609) ring. Several methods are available to achieve this transformation.
The Jacobson synthesis is a classical and powerful method for generating 2-substituted benzothiazoles. This method is based on the annulation of thiobenzanilides using an oxidizing agent like alkaline potassium ferricyanide.
More contemporary methods often involve the condensation of 2-aminothiophenols with a variety of carbonyl-containing compounds. For example, the reaction of 2-aminothiophenol with aldehydes can be catalyzed by H2O2/HCl in ethanol (B145695) at room temperature, offering an efficient and high-yielding route to 2-substituted benzothiazoles. mdpi.com Similarly, the use of molecular sieves in dichloromethane (B109758) can facilitate the condensation of 2-aminothiophenol with aldehydes to form 2-alkyl-2,3-dihydrobenzo[d]thiazoles, which can then be oxidized to the corresponding benzothiazoles. mdpi.com
Metal-catalyzed cyclization reactions have also gained prominence. For instance, a palladium and copper catalytic system can be used for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles through a C-H functionalization and intramolecular C-S bond formation. researchgate.net
The choice of cyclization strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final benzothiazole product.
Introduction and Modification of the Phenoxy Moiety
With the 4-chlorobenzothiazole (B1588817) core in hand, the next critical step is the introduction of the phenoxy group at the 2-position. This is typically accomplished through nucleophilic aromatic substitution, a cornerstone of aromatic chemistry. Once attached, the phenoxy ring itself can be a site for further functionalization.
The introduction of the phenoxy group onto the benzothiazole ring at the 2-position is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction requires a good leaving group at the 2-position of the benzothiazole, typically a halogen.
A plausible synthetic route involves the conversion of 2-amino-4-chlorobenzothiazole to a 2-halo-4-chlorobenzothiazole intermediate. For instance, diazotization of 2-amino-4-chlorobenzothiazole can yield a 2-diazo intermediate, which can then be converted to 2,4-dichlorobenzothiazole (B1293921). researchgate.net This di-halogenated intermediate is an excellent substrate for SNAr. The subsequent reaction with a phenoxide, generated from phenol (B47542) and a suitable base, would then displace the chlorine atom at the 2-position to form the desired this compound. The chlorine at the 4-position is generally less reactive towards nucleophilic attack due to the electronic nature of the heterocyclic system.
The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for the formation of aryl ethers from aryl halides and phenols. organic-chemistry.org This reaction traditionally requires high temperatures and stoichiometric amounts of copper, but modern modifications utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. A copper-catalyzed Ullmann-type coupling of 2,4-dichlorobenzothiazole with phenol would be a viable method for the synthesis of this compound.
The general mechanism for SNAr involves the attack of the nucleophile (phenoxide) on the electron-deficient carbon atom of the aromatic ring, followed by the departure of the leaving group. The presence of the electron-withdrawing benzothiazole ring system facilitates this reaction at the 2-position.
Once the this compound molecule is assembled, the phenoxy ring offers a platform for further chemical modification through electrophilic aromatic substitution (EAS) reactions. The phenoxy group is an activating, ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to the oxygen atom.
Common electrophilic aromatic substitution reactions that could be performed on the phenoxy ring include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenoxy ring, likely at the ortho and para positions. youtube.comlibretexts.orgyoutube.comchemguide.co.uk The nitro group is a versatile functional group that can be further reduced to an amino group.
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. The regioselectivity would again favor the ortho and para positions.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the phenoxy ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. jsynthchem.combeilstein-journals.orgorganic-chemistry.orgresearchgate.netlibretexts.org This is a valuable method for forming carbon-carbon bonds and introducing ketone functionalities.
Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group (-R) to the phenoxy ring. However, it is often less preferred due to potential issues with polyalkylation and carbocation rearrangements.
The specific conditions and regiochemical outcomes of these derivatization reactions would need to be determined empirically, as the electronic influence of the 4-chloro-benzothiazol-2-yl group could modulate the reactivity and directing effects of the phenoxy moiety.
Halogenation and Chloro-Substitution Specificities
The presence and position of the chloro substituent on the benzothiazole ring are critical to the identity of this compound. The specificity of chlorination can be controlled through two main strategies: starting with a pre-chlorinated precursor or by direct halogenation of the benzothiazole or phenoxybenzothiazole system.
As discussed in section 2.1.1, the most straightforward approach to ensure the 4-chloro substitution is to begin the synthesis with a starting material that already contains a chlorine atom at the desired position, such as 3-chloroaniline. This precursor dictates the position of the chloro group on the benzene portion of the benzothiazole ring system from the outset.
Direct halogenation of a 2-phenoxybenzothiazole molecule is another possibility. Electrophilic aromatic substitution on the benzothiazole ring itself is generally difficult due to the electron-withdrawing nature of the heterocyclic system. However, under forcing conditions, substitution can occur. The regioselectivity of such a reaction would be influenced by the directing effects of both the fused thiazole ring and the 2-phenoxy substituent. The phenoxy group at the 2-position would likely direct incoming electrophiles to the benzene ring of the benzothiazole. The inherent directing effects of the sulfur and nitrogen atoms of the thiazole ring would also play a role, making the prediction of the exact substitution pattern complex without experimental data.
It is generally more synthetically reliable to introduce the chloro group at the desired position early in the synthesis by using a chlorinated starting material, thereby avoiding potential issues with regioselectivity and the need for harsh reaction conditions in later steps.
Regioselective Chlorination Methodologies
The introduction of a chlorine atom at the C4 position of the 2-phenoxybenzothiazole scaffold is a critical step in the synthesis of the target molecule. While a direct and detailed synthetic protocol for this compound is not extensively documented in publicly available literature, its synthesis can be envisaged through the regioselective chlorination of a 2-phenoxybenzothiazole precursor.
One potential route involves the treatment of 2-phenoxybenzothiazole with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The regioselectivity of this electrophilic aromatic substitution would be influenced by the directing effects of the fused thiazole ring and the phenoxy group. The electron-withdrawing nature of the thiazole ring tends to deactivate the benzene ring towards electrophilic attack, while the directing effects of the sulfur and nitrogen atoms, along with the phenoxy group, would need to be carefully considered to achieve chlorination at the desired C4 position. The reaction conditions, including solvent and temperature, would be crucial in controlling the regiochemical outcome.
An alternative approach could involve the synthesis of 4-chloro-2-hydroxybenzothiazole, which can be prepared from 2-amino-4-chlorobenzothiazole via diazotization followed by hydrolysis rsc.orggoogle.comgoogle.com. The resulting 2-hydroxybenzothiazole (B105590) derivative, which exists in equilibrium with its 2-benzothiazolinone tautomer, could then be converted to the target 2-phenoxy derivative. This conversion might be achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted to a better leaving group, followed by reaction with a phenoxide salt.
General methods for the synthesis of 2-phenoxybenzothiazoles often start from 2-chlorobenzothiazole (B146242) and phenol in the presence of a base. Therefore, the synthesis of 4-chloro-2-chlorobenzothiazole would be a key intermediate. This intermediate could potentially be synthesized from 2-mercapto-4-chlorobenzothiazole.
Table 1: Potential Reagents for Regioselective Chlorination
| Reagent | Potential Role | Reference Context |
| Sulfuryl Chloride (SO₂Cl₂) | Electrophilic chlorinating agent for aromatic rings. | General chlorination reagent for aromatic compounds. |
| N-Chlorosuccinimide (NCS) | Mild chlorinating agent, often used with a catalyst. | Common reagent for chlorination of heterocycles. |
Retention and Reactivity of Chloro Substituents
The chloro substituent at the C4 position of the benzothiazole ring is a versatile handle for further molecular elaboration. Its reactivity is primarily governed by the electron-deficient nature of the benzothiazole ring system, which can facilitate nucleophilic aromatic substitution (SNAr) and participation in various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the fused thiazole ring and the nitrogen atom can activate the C4-chloro substituent towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position. The reactivity in SNAr reactions is often dependent on the presence of activating groups and the nature of the nucleophile and solvent nih.govorganic-chemistry.orgnih.govyoutube.com.
Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group can readily participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 4-chlorobenzothiazole derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for introducing aryl or vinyl substituents at the C4 position libretexts.orgrsc.orgnih.govresearchgate.netnih.gov.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 4-chlorobenzothiazole and a primary or secondary amine. This provides a direct route to 4-amino-substituted benzothiazole derivatives youtube.comwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org.
Table 2: Reactivity of the 4-Chloro Substituent
| Reaction Type | Reagents | Product Type | Reference Context |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 4-Amino-, 4-Alkoxy-, 4-Thio-benzothiazoles | General SNAr principles nih.govorganic-chemistry.orgnih.govyoutube.com |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 4-Arylbenzothiazoles | General Suzuki-Miyaura coupling libretexts.orgrsc.orgnih.govresearchgate.netnih.gov |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 4-Aminobenzothiazoles | General Buchwald-Hartwig amination youtube.comwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org |
Synthetic Exploration of Structurally Related Benzothiazole Analogues
The core structure of this compound serves as a template for the design and synthesis of a wide range of structurally related analogues with potentially diverse properties.
Scaffold Modification and Heteroatom Replacement
Modification of the benzothiazole scaffold can lead to novel heterocyclic systems. This can involve altering the substituents on the benzene or phenoxy rings, or more fundamentally, replacing the heteroatoms within the thiazole ring. For instance, replacement of the sulfur atom with an oxygen or a nitrogen atom would lead to the corresponding benzoxazole (B165842) or benzimidazole (B57391) analogues, respectively. These transformations would significantly alter the electronic properties and three-dimensional shape of the molecule, leading to new chemical entities. The synthesis of such analogues often involves the condensation of appropriately substituted anilines with carboxylic acids or their derivatives nih.govacs.orggoogle.comnih.govepa.govresearchgate.net. The construction of macrocyclic structures incorporating the benzothiazole unit has also been explored, leading to compounds with unique photophysical properties rsc.orgnih.govresearchgate.net.
Application of Modern Synthetic Catalysis
Modern catalytic methods have revolutionized the synthesis of benzothiazole derivatives, offering more efficient and environmentally benign routes compared to classical methods.
Palladium-Catalyzed C-H Activation/Functionalization: Direct functionalization of C-H bonds is an atom-economical approach to introduce new substituents onto the benzothiazole core. Palladium catalysts have been effectively used to promote the intramolecular C-H activation and subsequent C-S bond formation to construct fused benzothiazole systems rsc.orgacs.orgacs.orgorganic-chemistry.org.
Photocatalysis: Visible-light photocatalysis has emerged as a green and powerful tool for the synthesis of benzothiazoles. These reactions often proceed under mild conditions and can utilize metal-free organic dyes or graphitic carbon nitride (g-C₃N₄) as recyclable photocatalysts to mediate the formation of the benzothiazole ring nih.govrsc.orgacs.orgacs.org.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed to link benzothiazole moieties to other molecular fragments through a stable triazole linker. This modular approach allows for the rapid assembly of complex molecules from simpler building blocks google.comresearchgate.netnih.govnih.gov.
Table 3: Modern Synthetic Catalysis in Benzothiazole Synthesis
| Catalytic Method | Key Features | Example Application | Reference Context |
| Palladium-Catalyzed C-H Activation | Atom-economical, direct functionalization. | Synthesis of fused benzothiazole systems. | rsc.orgacs.orgacs.orgorganic-chemistry.org |
| Photocatalysis | Green, mild conditions, use of visible light. | Synthesis of 2-arylbenzothiazoles. | nih.govrsc.orgacs.orgacs.org |
| Click Chemistry (CuAAC) | Modular, high-yielding, forms stable triazole links. | Linking benzothiazoles to other molecular scaffolds. | google.comresearchgate.netnih.govnih.gov |
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for piecing together the molecular architecture of 4-Chloro-2-phenoxybenzothiazole, confirming its elemental composition, and identifying its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms in both the benzothiazole (B30560) and phenoxy rings. For instance, the aromatic protons of the benzothiazole and phenoxy moieties would appear in distinct regions of the spectrum, with their coupling patterns revealing their relative positions.
¹³C NMR complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment. For example, the carbon atom attached to the chlorine in the benzothiazole ring and the carbons of the phenoxy group would have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish direct and long-range C-H correlations, solidifying the structural assignment.
While specific spectral data for this compound is not abundant in publicly available literature, related structures offer insights. For example, in the characterization of similar heterocyclic systems, aromatic protons typically resonate in the range of δ 7.0-8.5 ppm, while the chemical shifts of carbons in the heterocyclic ring can vary significantly based on their substituents. mdpi.com
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound with high accuracy and for studying its fragmentation behavior, which can provide further structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₈ClNOS) by providing a precise mass measurement. ncats.io
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. Common fragmentation pathways for related aromatic and heterocyclic compounds often involve the cleavage of ether linkages and the loss of small, stable molecules or radicals. For chlorinated derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum for fragments containing the chlorine atom, aiding in their identification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.
IR spectroscopy is used to identify characteristic vibrational frequencies of the bonds within the molecule. Key absorptions would include:
C-O-C stretching: The ether linkage would exhibit characteristic stretching vibrations.
C=N stretching: The imine bond within the thiazole (B1198619) ring would have a specific absorption band.
Aromatic C-H and C=C stretching: These would appear in their typical regions of the spectrum, confirming the presence of the aromatic rings.
C-Cl stretching: The carbon-chlorine bond would also show a characteristic absorption.
In the study of similar Schiff bases, the C=N stretch is often observed around 1609-1617 cm⁻¹. researchgate.net The disappearance or shift of certain bands upon complexation or derivatization can also provide evidence of the involved functional groups. researchgate.net
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound would lead to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λmax) are sensitive to the molecular structure and solvent. Theoretical studies on similar molecules have shown that electronic transitions are often of the π→π* type. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC) Development for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The development of an HPLC method involves optimizing several parameters to achieve good separation, including the choice of column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with modifiers like formic acid or acetic acid), flow rate, and detection wavelength (typically set at one of the λmax values from the UV-Vis spectrum). sielc.com For instance, a related compound, 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole, can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.com
The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. A well-developed HPLC method should be able to separate the target compound from any potential impurities, such as starting materials or side products from its synthesis.
Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Benzothiazole Derivative
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detector | UV, Mass-Spec (MS) compatible with formic acid |
| Application | Analytical and Preparative Separation, Pharmacokinetics |
This table is based on the analysis of 4-Chloro-2-(2,4-dichlorophenoxy)benzothiazole and serves as an example of a potential HPLC method. sielc.com
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), the technique can be applied to its more volatile derivatives. Derivatization is a common strategy to analyze non-volatile compounds by GC.
For phenolic compounds, derivatization with agents like pentafluorobenzyl bromide can produce volatile ethers that are amenable to GC analysis, often with highly sensitive electron capture detection (ECD). nih.gov This approach could potentially be adapted for the analysis of precursors or degradation products of this compound that possess a phenolic group. The resulting derivatives can be characterized by GC-MS, which provides both retention time data and mass spectral information for confident identification.
X-ray Crystallography for Solid-State Structural Conformation
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined by this method are not available.
The determination of the three-dimensional atomic arrangement of this compound in the solid state would require a single-crystal X-ray crystallography study. Such an analysis would provide precise information on the molecular conformation, including the dihedral angles between the benzothiazole and phenoxy ring systems. Furthermore, it would elucidate the nature of intermolecular interactions, such as halogen bonding, π-π stacking, or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice.
While experimental data is not available, computational modeling studies could offer theoretical predictions of the solid-state structure of this compound. These theoretical models, however, would await experimental validation through X-ray crystallography.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Chloro-2-phenoxybenzothiazole, which in turn dictate its reactivity and interaction with biological macromolecules.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to optimize its three-dimensional geometry and to compute a range of molecular properties that are crucial for predicting its chemical behavior.
Key molecular descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. Other important electronic properties such as ionization potential, electron affinity, electronegativity, hardness, and softness would also be derived from the HOMO and LUMO energies. These parameters provide a comprehensive electronic profile of the molecule.
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Correlates with the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Correlates with the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |
| Electronegativity | 3.85 eV | Tendency to attract electrons. |
| Hardness | 2.65 eV | Resistance to change in electron distribution. |
| Softness | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, particularly biological targets like proteins and nucleic acids.
The MEP map would likely show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly any that might act as hydrogen bond donors. The chlorine atom would also influence the electrostatic potential, contributing to regions of varying charge distribution.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are essential tools for predicting how this compound might bind to a specific biological target, providing insights into its potential mechanism of action.
Molecular docking simulations would be performed to predict the preferred binding orientation and affinity of this compound within the active site of a selected protein target. Benzothiazole (B30560) derivatives have been shown to interact with a variety of enzymes and receptors. A hypothetical docking study could, for example, target an enzyme implicated in a particular disease state.
The simulation would yield a binding score, indicating the strength of the interaction, and would detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Illustrative Finding | Implication for Binding |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the active site. |
| Hydrogen Bonds | Interaction with Serine and Histidine residues | Key anchoring points for the ligand. |
| Hydrophobic Interactions | Phenoxy group in a hydrophobic pocket | Contributes significantly to binding stability. |
| Pi-Stacking | Benzothiazole ring with a Phenylalanine residue | Enhances the binding affinity. |
Note: The data presented is for illustrative purposes to demonstrate the output of a typical molecular docking study.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would be conducted to identify its low-energy conformers, which are the most likely to be biologically active. This analysis would involve systematically rotating the rotatable bonds, such as the one connecting the phenoxy group to the benzothiazole core, and calculating the energy of each resulting conformation. The results would reveal the flexibility of the molecule and its preferred shape in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Should a series of analogues of this compound be synthesized and their biological activities tested, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR modeling is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular descriptors.
A QSAR model for this class of compounds would involve calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) for each analogue. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that relates these descriptors to the observed biological activity. A robust QSAR model can be used to predict the activity of newly designed compounds and to understand the key molecular features that contribute to their potency.
Selection and Calculation of Molecular Descriptors
To quantitatively understand the structure-activity relationship of this compound, a crucial first step is the calculation of molecular descriptors. These numerical values represent various physicochemical and structural properties of the molecule. For a comprehensive analysis, a range of descriptors are typically calculated, encompassing constitutional, topological, geometrical, and electronic properties.
For this compound, a variety of these descriptors can be calculated using specialized software. These descriptors provide a detailed profile of the molecule's characteristics.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | 261.73 g/mol |
| Number of Atoms | 17 | |
| Number of Heavy Atoms | 17 | |
| Number of Rings | 3 | |
| Topological | Wiener Index | 458 |
| Balaban Index | 2.65 | |
| Zagreb Index | 82 | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.35 |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | |
| Molar Refractivity | 71.4 cm³ | |
| Electronic | Dipole Moment | 2.85 D |
| HOMO (Highest Occupied Molecular Orbital) Energy | -8.75 eV | |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.21 eV |
Note: The values in this table are illustrative and would be derived from specific computational chemistry software.
The selection of descriptors is critical and is often guided by the biological activity of interest. For instance, LogP and TPSA are vital for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, while electronic descriptors like HOMO and LUMO energies can provide insights into a molecule's reactivity.
Predictive Modeling for Biological Activity Trends
With a set of calculated molecular descriptors for a series of this compound analogs, researchers can develop predictive Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models aim to establish a correlation between the structural properties of the compounds (represented by the descriptors) and their biological activities.
A typical QSAR study involves the following steps:
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For instance, in a hypothetical QSAR study on the anticancer activity of 2-phenoxybenzothiazole derivatives, a model might reveal that the activity is positively correlated with the hydrophobicity (LogP) and negatively correlated with the molecular volume of substituents on the phenoxy ring. Such a model provides valuable insights into the structural requirements for enhanced activity.
In Silico Screening and Virtual Library Design for Optimized Ligands
The insights gained from SAR and QSAR studies can be proactively used in the design of new, more potent ligands based on the this compound scaffold. In silico screening and virtual library design are powerful computational techniques for this purpose.
Virtual Screening: This process involves computationally screening large libraries of virtual compounds against a specific biological target to identify potential "hits." For this compound, this could involve:
Target Identification: Identifying a relevant biological target, such as a protein kinase or enzyme implicated in a disease.
Docking Studies: Using molecular docking simulations to predict the binding mode and affinity of virtual compounds to the active site of the target protein. Compounds with favorable docking scores and binding interactions are selected for further investigation.
Virtual Library Design: Instead of screening existing compound libraries, researchers can design a focused virtual library of novel this compound derivatives. This is achieved by:
Scaffold Hopping and Modification: Starting with the this compound core, various substituents and functional groups are systematically added or modified at different positions.
Combinatorial Enumeration: A large number of virtual compounds are generated by combining different building blocks based on established synthetic routes.
Filtering and Optimization: The virtual library is then filtered based on desired physicochemical properties (e.g., drug-likeness according to Lipinski's rule of five) and then screened in silico to prioritize the most promising candidates for synthesis and biological evaluation.
For example, a virtual library could be designed by introducing a variety of substituents at the 4'-position of the phenoxy ring of this compound. This library could then be screened against a specific kinase to identify derivatives with improved binding affinity and selectivity. This iterative process of design, screening, and optimization significantly accelerates the discovery of novel and effective drug candidates.
Antimicrobial Efficacy Against Pathogenic Microorganisms
Antifungal and Antiparasitic Potential
Without dedicated research on this compound, any attempt to create data tables or detail research findings would be speculative and would not meet the required standards of scientific accuracy.
It is possible that research on this specific compound exists but is not publicly indexed, or it may be a novel compound that has not yet been extensively studied.
We recommend consulting chemical databases or scientific research institutions for any potential unpublished data. If you would like an article on a related, well-documented benzothiazole derivative for which there is ample public data, please provide the name of that compound.
Investigation of this compound: A Review of Biological Activities and Molecular Mechanisms
Detailed scientific investigation into the specific biological activities and molecular mechanisms of the chemical compound this compound is limited in publicly available research. While the broader class of benzothiazoles has been a subject of extensive study, data focusing explicitly on the 4-chloro-2-phenoxy substituted variant remains scarce. This article outlines key areas of biological investigation where such a compound could be profiled, based on the activities of structurally related molecules, but it must be emphasized that the following sections are based on general research areas for this class of compounds and not on specific experimental data for this compound itself.
Future Directions and Advanced Research Perspectives
Design and Synthesis of Next-Generation Benzothiazole (B30560) Therapeutics
The development of novel benzothiazole-based therapeutics is driven by advanced synthetic strategies and a deeper understanding of structure-activity relationships (SARs). mdpi.com The goal is to create next-generation compounds with enhanced potency, selectivity, and improved safety profiles. mdpi.com
A key approach involves the design and synthesis of hybrid molecules that incorporate the benzothiazole scaffold with other pharmacologically active moieties. For instance, new series of 2-aminobenzothiazole hybrids have been synthesized, linking them to structures like thiazolidine-2,4-dione, 1,3,4-thiadiazole aryl urea, and cyanothiouracil moieties. researchgate.net This strategy aims to target specific biological pathways involved in diseases like cancer.
Another design strategy focuses on creating derivatives that can dually inhibit multiple targets. Researchers have designed and synthesized benzothiazole-based amino acid and ethyl ester derivatives with the goal of dually inhibiting key kinases in cancer, such as VEGFR-2 and EGFR. mdpi.com In one study, twenty-five novel benzothiazole compounds were designed and synthesized, with a focus on achieving dual anti-inflammatory and anticancer activities. nih.gov The lead compound from this series demonstrated significant inhibition of cancer cell proliferation and also reduced the levels of inflammatory cytokines. nih.gov
The synthesis of these next-generation compounds often employs both conventional and green chemistry approaches, with an emphasis on developing efficient and sustainable reaction pathways. mdpi.commdpi.com
Table 1: Examples of Designed Next-Generation Benzothiazole Therapeutics
| Derivative Class | Targeted Moieties | Therapeutic Goal |
| 2-Aminobenzothiazole Hybrids | Thiazolidine-2,4-dione, 1,3,4-thiadiazole, Cyanothiouracil | VEGFR-2 Inhibition (Anticancer) researchgate.net |
| Benzothiazole-based Amino Acids/Esters | Amino acid and ethyl ester groups | Dual VEGFR-2 and EGFR Inhibition (Anticancer) mdpi.com |
| Substituted Benzothiazoles | Varied substituted phenyl groups | Dual Anticancer and Anti-inflammatory Activity nih.gov |
Identification of Novel Biological Targets for Phenoxybenzothiazole Scaffolds
The therapeutic versatility of the benzothiazole core stems from its ability to interact with a wide range of biological targets. Derivatives have shown significant promise as inhibitors of various enzymes crucial to disease pathways. mdpi.com
Known targets for benzothiazole-based compounds include key enzymes in cancer progression such as:
VEGFR (Vascular Endothelial Growth Factor Receptor) mdpi.comresearchgate.net
EGFR (Epidermal Growth Factor Receptor) mdpi.com
PI3K (Phosphoinositide 3-kinase) mdpi.com
Topoisomerases mdpi.com
BCL-2 (B-cell lymphoma 2) researchgate.net
The identification of novel targets is a critical area of research. One emerging strategy is the development of theranostic scaffolds. These are single molecules that integrate diagnostic and therapeutic functions, enabling targeted drug release with simultaneous imaging. nih.gov A novel theranostic scaffold could be designed to include a phenoxybenzothiazole warhead, allowing for on-demand activation and real-time monitoring of its interaction with specific cellular targets. nih.gov This approach not only helps in validating new targets but also provides a platform for precise therapeutic applications. nih.gov
Further exploration of the phenoxybenzothiazole scaffold's interactions through techniques like chemical proteomics and high-throughput screening against diverse enzyme panels will be instrumental in uncovering new biological targets and expanding the therapeutic applications of this promising class of compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of novel therapeutic compounds. premierscience.comnih.gov These technologies are particularly well-suited for navigating the vast chemical space associated with scaffolds like benzothiazole.
Key applications of AI and ML in the discovery of new phenoxybenzothiazole analogues include:
Enhanced Predictive Modeling : AI algorithms can analyze large datasets of chemical structures and their biological activities to build predictive models. premierscience.commdpi.com These models can then be used to forecast the efficacy, toxicity, and pharmacokinetic properties of new, unsynthesized benzothiazole derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com
High-Throughput Virtual Screening : AI-driven platforms can rapidly screen vast virtual libraries of compounds against specific biological targets. premierscience.commdpi.com This allows researchers to identify potential phenoxybenzothiazole-based hits with a higher probability of success compared to traditional screening methods. premierscience.com
De Novo Drug Design : Generative AI models can design entirely new molecular structures with desired therapeutic profiles. nih.gov These algorithms can be trained on known benzothiazole structures to generate novel analogues with optimized properties for specific targets.
Accelerating Synthesis Planning : Researchers have developed platforms that combine automated experiments with machine learning to predict chemical reactivity. cam.ac.uk This "chemical reactome" approach can significantly speed up the process of designing synthetic routes for complex phenoxybenzothiazole analogues. cam.ac.uk
By integrating these computational techniques, researchers can significantly reduce the time and cost associated with the discovery and development of next-generation benzothiazole therapeutics. nih.gov
Development of Innovative Synthetic Methodologies for Complex Analogues
The synthesis of structurally diverse and complex benzothiazole analogues requires the continuous development of innovative and efficient chemical methodologies. Modern synthetic approaches are increasingly focused on principles of green chemistry, aiming for high yields, atom economy, and environmental sustainability. researchgate.netnih.govmdpi.com
Recent advances in the synthesis of 2-substituted benzothiazoles include:
Novel Catalytic Systems : Researchers have developed facile routes using novel catalysts, such as Cu(II)-containing nano-silica triazine dendrimers and nanorod-shaped ionogels, to produce 2-substituted benzothiazoles with high to excellent yields under mild conditions. mdpi.com
Metal-Free Synthesis : To avoid the use of potentially toxic metal catalysts, metal-free synthetic routes have been explored. One such method involves the reaction of N-substituted arylamines with elemental sulfur. nih.gov
One-Pot Procedures : One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer increased efficiency and reduced waste. Transition metal catalysis is often employed in these one-pot processes to construct the thiazole (B1198619) ring. nih.gov
Green Chemistry Approaches : The use of environmentally benign solvents and catalysts is a key focus. One method utilizes a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature for the condensation of 2-aminothiophenol (B119425) with aldehydes. mdpi.com Another green approach involves the cyclization of sulfamide substrates using Dess-Martin periodinane as the catalyst. mdpi.com
These innovative synthetic strategies provide chemists with a powerful toolkit to create a wide array of complex phenoxybenzothiazole analogues for biological evaluation. nih.govsemanticscholar.org
Table 2: Comparison of Innovative Synthetic Methodologies for Benzothiazoles
| Methodology | Key Features | Advantages |
| Novel Catalysis (e.g., Cu(II)-dendrimer) | Use of advanced, reusable catalysts | High yields, mild reaction conditions mdpi.com |
| Metal-Free Synthesis | Avoids transition metal catalysts | Reduced toxicity, environmentally benign nih.gov |
| One-Pot Procedures | Multiple reaction steps in a single vessel | Increased efficiency, atom economy, reduced waste nih.gov |
| Green Chemistry Approaches | Use of eco-friendly solvents and reagents | Sustainability, reduced environmental impact mdpi.com |
Exploration of Prodrug Strategies for Optimized Biological Performance
The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug molecule. nih.govresearchgate.net A prodrug is an inactive or less active derivative that is converted into the active drug within the body through enzymatic or chemical processes. nih.gov This approach holds significant potential for optimizing the biological performance of phenoxybenzothiazole compounds.
Challenges that can be addressed by prodrug strategies include:
Poor Solubility : Many organic compounds, including potentially active benzothiazole derivatives, have low aqueous solubility, which can limit their bioavailability. nih.gov Attaching a water-soluble promoiety, such as an amino acid or a phosphate group, can significantly improve a compound's solubility. nih.gov
Limited Permeability : The ability of a drug to cross biological membranes is crucial for its absorption and distribution. The prodrug approach can be used to temporarily increase the lipophilicity of a molecule to enhance its permeation through cell membranes. nih.govmdpi.com For example, ester prodrugs can be designed to balance lipophilicity and aqueous solubility, although care must be taken to avoid issues with efflux pumps like P-glycoprotein. rutgers.edu
Site-Specific Delivery : Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue or cells. This can help to concentrate the active drug at its site of action, thereby increasing efficacy and reducing systemic side effects. researchgate.net
By strategically modifying the 4-Chloro-2-phenoxybenzothiazole scaffold, for instance by creating ester or carbamate derivatives, researchers could potentially enhance its solubility, improve its ability to cross cellular membranes, and achieve more targeted delivery, ultimately leading to a more effective and safer therapeutic agent. nih.govrutgers.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-phenoxybenzothiazole, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Start with refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol with substituted benzaldehyde and glacial acetic acid (5 drops) for 4 hours under controlled pressure .
- Step 2 : Post-reaction, evaporate the solvent under reduced pressure and filter the precipitate. Optimize yields by adjusting molar ratios (e.g., 1:1 for benzaldehyde derivatives) and solvent polarity.
- Validation : Confirm purity via melting point analysis and spectroscopic techniques (e.g., -NMR, -NMR) as demonstrated in analogous benzothiazole syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretching at ~750 cm, benzothiazole ring vibrations at 1600–1500 cm) .
- NMR Analysis : Use -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and -NMR for carbon assignments (e.g., quaternary carbons at δ 120–140 ppm) .
- Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers troubleshoot low yields in the synthesis of halogenated benzothiazole derivatives?
- Methodology :
- Parameter Screening : Test solvents (e.g., DMF vs. ethanol) and catalysts (e.g., KCO) to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 45 minutes at 130°C) while maintaining yields, as shown for imidazo[2,1-b]benzothiazoles .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3-LYP) with 6-31G(d,p) basis sets to calculate HOMO-LUMO gaps and electrostatic potentials .
- Validation : Compare computed vibrational frequencies (e.g., scaled by 0.9614 for B3-LYP/6-31G(d)) with experimental IR data to assess accuracy .
Q. How can conflicting biological activity data for benzothiazole derivatives be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Cl, OCH) and test against target enzymes (e.g., HIV-1 protease) .
- In Silico Docking : Use software like AutoDock to model interactions between this compound and binding pockets, prioritizing compounds with low binding energies .
Q. What experimental and computational approaches are recommended for analyzing thermal stability in benzothiazole-based compounds?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C for stable derivatives) .
- DFT-Based Predictions : Calculate bond dissociation energies (BDEs) for critical bonds (e.g., C-Cl) to identify degradation pathways .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data across synthetic batches?
- Methodology :
- Batch Comparison : Re-analyze samples using identical instrumentation settings (e.g., NMR lock frequency, solvent suppression).
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction, as demonstrated for imidazo[2,1-b]benzothiazole derivatives .
Q. What statistical methods are suitable for optimizing multi-step syntheses of this compound derivatives?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify global yield maxima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
